molecular formula C19H20ClFN4O3S B2590080 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251693-02-3

6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2590080
CAS No.: 1251693-02-3
M. Wt: 438.9
InChI Key: HXGJZNQWWHFSIL-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic organic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the azepane-1-sulfonyl group and the 2-chloro-6-fluorophenylmethyl group. Common reagents and conditions include:

    Reagents: Sodium azide, chloroform, sulfuryl chloride, azepane, etc.

    Conditions: Reflux, inert atmosphere, specific pH conditions, etc.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the triazolopyridine core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, triazolopyridines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(azepane-1-sulfonyl)-2-[(2-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • 6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring may confer unique properties to the compound, such as increased potency or selectivity in biological assays. The azepane-1-sulfonyl group may also enhance solubility and bioavailability.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O3S/c20-16-6-5-7-17(21)15(16)13-25-19(26)24-12-14(8-9-18(24)22-25)29(27,28)23-10-3-1-2-4-11-23/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGJZNQWWHFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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